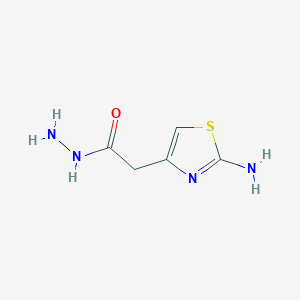

2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide

Description

Properties

IUPAC Name |

2-(2-amino-1,3-thiazol-4-yl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4OS/c6-5-8-3(2-11-5)1-4(10)9-7/h2H,1,7H2,(H2,6,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBRQONJVBBCGGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80360891 | |

| Record name | 2-(2-amino-1,3-thiazol-4-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63788-65-8 | |

| Record name | 2-(2-amino-1,3-thiazol-4-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Formula C5H8N4OS: Isomers, Properties, and Therapeutic Potential

A-Technical-Guide-to-the-Biological-Potential-of-2-Aminothiazole-Derivatives

Abstract: The 2-aminothiazole moiety is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide array of pharmacological activities. This technical guide provides an in-depth analysis of the synthesis, biological evaluation, and therapeutic potential of 2-aminothiazole derivatives. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. The document elucidates the underlying mechanisms of action, details robust experimental protocols, and explores the critical structure-activity relationships that govern the efficacy of these compounds. Through a synthesis of technical data and field-proven insights, this guide aims to serve as a valuable resource for the rational design and development of novel 2-aminothiazole-based therapeutics.

Introduction: The Privileged 2-Aminothiazole Scaffold

The 2-aminothiazole ring is a five-membered heterocyclic structure containing sulfur and nitrogen atoms. This scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple, unrelated biological targets.[1] This versatility has led to the development of numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3] Several clinically approved drugs, such as the tyrosine kinase inhibitor Dasatinib and the PI3K inhibitor Alpelisib, feature the 2-aminothiazole core, underscoring its therapeutic relevance.[4][5]

The unique electronic properties and conformational flexibility of the 2-aminothiazole ring allow for diverse substitutions, enabling the fine-tuning of its pharmacological profile. This guide will delve into the synthetic strategies employed to create libraries of these derivatives, the methodologies for assessing their biological potential, and the key structure-activity relationships (SAR) that have emerged from extensive research.

Synthetic Strategies: Building the 2-Aminothiazole Core

The most common and versatile method for synthesizing 2-aminothiazole derivatives is the Hantzsch thiazole synthesis .[6] This reaction involves the condensation of an α-haloketone with a thiourea or its derivative.[6][7] The choice of reactants allows for the introduction of various substituents at the C4, C5, and N2 positions of the thiazole ring, providing a straightforward route to a diverse library of compounds.[8]

General Hantzsch Synthesis Protocol

A typical Hantzsch synthesis involves the following steps:

-

Reaction Setup: An α-haloketone and a substituted thiourea are dissolved in a suitable solvent, often ethanol or another polar protic solvent.

-

Condensation: The reaction mixture is heated under reflux for a period ranging from a few hours to overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is often precipitated by the addition of a base, such as ammonia or sodium bicarbonate. The crude product is then collected by filtration and purified by recrystallization or column chromatography.

The versatility of this method allows for the synthesis of a wide array of derivatives by simply varying the starting α-haloketones and thioureas.[2][8]

Anticancer Potential: A Multi-Targeted Approach

2-Aminothiazole derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic activity against a wide range of human cancer cell lines, including those of the breast, lung, colon, and leukemia.[4] Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[9]

Mechanisms of Anticancer Activity

The anticancer effects of 2-aminothiazole derivatives are attributed to their ability to inhibit various molecular targets, including:

-

Kinase Inhibition: Many derivatives act as potent inhibitors of protein kinases, such as Src, Abl, and phosphoinositide 3-kinase (PI3K), which are crucial for cancer cell signaling.[4][5] Dasatinib, a 2-aminothiazole-containing drug, is a prime example of a multi-kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[5]

-

Tubulin Polymerization Inhibition: Some derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.

-

Induction of Apoptosis: These compounds can trigger programmed cell death through both intrinsic and extrinsic apoptotic pathways.

-

Inhibition of Angiogenesis: Certain derivatives have been shown to inhibit the formation of new blood vessels, which is essential for tumor growth and metastasis.

Quantitative Assessment of Anticancer Activity

The in vitro cytotoxic activity of 2-aminothiazole derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The potency of a compound is typically expressed as its half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit the growth of 50% of the cancer cells.

| Compound/Derivative | Cancer Cell Line | IC50 Value |

| Compound 27 | HeLa (Cervical Cancer) | 1.6 ± 0.8 µM[11] |

| Compound 20 | H1299 (Lung Cancer) | 4.89 µM[11] |

| TH-39 | K562 (Leukemia) | 0.78 µM[11] |

| Compounds 23 and 24 | HepG2 (Liver Cancer) | 0.51 mM and 0.57 mM[4][11] |

| Compound 79a | MCF-7 (Breast Cancer) | 2.32 µg/mL (GI50)[11] |

| Compound 79b | A549 (Lung Cancer) | 1.61 µg/mL (GI50)[11] |

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

-

Cancer cell lines (e.g., HeLa, A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microplates

-

2-Aminothiazole derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.[10]

-

Compound Treatment: Treat the cells with serial dilutions of the 2-aminothiazole derivatives and incubate for 48-72 hours.[10]

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.[10]

-

Formazan Solubilization: Remove the medium and dissolve the formazan crystals in DMSO.[10]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[10]

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: Combating Drug Resistance

The rise of multidrug-resistant pathogens presents a major global health challenge, necessitating the development of novel antimicrobial agents. 2-Aminothiazole derivatives have demonstrated significant antibacterial and antifungal activity against a range of microorganisms.[12][13][14]

Mechanisms of Antimicrobial Action

The antimicrobial properties of these compounds are often attributed to their ability to:

-

Inhibit Essential Enzymes: Some derivatives target enzymes that are crucial for microbial survival, such as DNA gyrase and dihydrofolate reductase.

-

Disrupt Cell Wall Synthesis: Certain compounds interfere with the biosynthesis of the bacterial cell wall, leading to cell lysis.

-

Damage Cell Membranes: Some derivatives can disrupt the integrity of microbial cell membranes, causing leakage of cellular contents.

Evaluation of Antimicrobial Efficacy

The antimicrobial activity of 2-aminothiazole derivatives is typically assessed by determining the minimum inhibitory concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

A common method for determining MIC is the broth microdilution method .

Experimental Protocol: Broth Microdilution for MIC Determination

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

96-well microplates

-

2-Aminothiazole derivatives (dissolved in a suitable solvent)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare Inoculum: Prepare a standardized suspension of the microorganism.

-

Serial Dilutions: Prepare two-fold serial dilutions of the 2-aminothiazole derivatives in the broth medium in a 96-well plate.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined visually or by measuring the optical density at 600 nm.

Anti-inflammatory and Neuroprotective Potential

Chronic inflammation is implicated in a variety of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. 2-Aminothiazole derivatives have shown promise as anti-inflammatory agents by modulating key inflammatory pathways.[15][16]

Mechanisms of Anti-inflammatory and Neuroprotective Effects

The anti-inflammatory and neuroprotective activities of these compounds are linked to their ability to:

-

Inhibit Pro-inflammatory Enzymes: Derivatives can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes.[16][17]

-

Suppress Pro-inflammatory Cytokine Production: They can reduce the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

-

Modulate NF-κB Signaling: The NF-κB signaling pathway is a key regulator of inflammation, and some 2-aminothiazole derivatives can inhibit its activation.

-

Reduce Oxidative Stress: By scavenging reactive oxygen species (ROS), these compounds can mitigate oxidative damage, which is a common feature of inflammation and neurodegeneration.

Some 2-aminothiazole derivatives have also shown potential in treating neurodegenerative diseases like prion diseases by inhibiting the formation of pathogenic protein aggregates.[18][19]

In Vitro Evaluation of Anti-inflammatory Activity

A common in vitro assay to assess anti-inflammatory potential is the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of a compound and its biological activity is crucial for rational drug design. SAR studies on 2-aminothiazole derivatives have provided valuable insights into the key structural features required for their pharmacological effects.[15][20][21]

-

Substituents at the N2-position: The nature of the substituent on the amino group at the 2-position significantly influences activity. Often, the introduction of substituted aryl or acyl groups enhances potency.[20]

-

Substituents at the C4-position: Modifications at the C4-position of the thiazole ring can impact both potency and selectivity. The presence of an aryl group at this position is often beneficial for anticancer activity.[4]

-

Substituents at the C5-position: While less explored, substitutions at the C5-position can also modulate the biological profile of the compounds.

Caption: Key substitution points on the 2-aminothiazole scaffold and their influence on biological activity.

Future Perspectives and Conclusion

The 2-aminothiazole scaffold continues to be a highly valuable framework in the quest for novel therapeutic agents. The extensive research into their synthesis and biological evaluation has led to the identification of numerous potent compounds with diverse pharmacological activities. Future efforts in this field should focus on:

-

Target Identification and Validation: Elucidating the precise molecular targets of novel 2-aminothiazole derivatives to better understand their mechanisms of action.

-

Lead Optimization: Utilizing SAR data to rationally design and synthesize second-generation compounds with improved potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy and Safety Studies: Advancing promising lead compounds into preclinical and clinical development to assess their therapeutic potential in relevant disease models.

-

Combinatorial Chemistry and High-Throughput Screening: Employing modern drug discovery techniques to rapidly generate and screen large libraries of 2-aminothiazole derivatives to identify new hits.

References

- The Anticancer Potential of 2-Aminothiazole Derivatives: A Technical Guide for Researchers - Benchchem. (URL: )

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed Central. (URL: [Link])

-

Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC - PubMed Central. (URL: [Link])

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed. (URL: [Link])

-

Synthesis of novel 2-amino thiazole derivatives - Der Pharma Chemica. (URL: [Link])

-

Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor - PubMed. (URL: [Link])

-

Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. (URL: [Link])

-

Synthesis and anticancer properties of 2-aminothiazole derivatives - Taylor & Francis Online. (URL: [Link])

-

Aqueous-Phase Synthesis of 2-Aminothiazole and 2-Iminothiazolidine Derivatives catalyzed by Diammonium Hydrogen Phosphate and DABCO | Scilit. (URL: [Link])

-

Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. (URL: [Link])

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. (URL: [Link])

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - NIH. (URL: [Link])

-

Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (URL: [Link])

-

Development of 2-aminothiazole core in anticancer therapeutic areas - ResearchGate. (URL: [Link])

-

Synthesis and anticancer properties of 2-aminothiazole derivatives - Taylor & Francis Online. (URL: [Link])

-

Biological and medicinal significance of 2-aminothiazoles - Scholars Research Library. (URL: [Link])

-

Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives - JOCPR. (URL: [Link])

-

Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - MDPI. (URL: [Link])

-

SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. (URL: [Link])

-

Recent Developments of 2‐Aminothiazoles in Medicinal Chemistry (2016) - SciSpace. (URL: [Link])

-

2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed. (URL: [Link])

-

Recent Developments and Biological Activities of 2-Aminothiazole | PDF - Scribd. (URL: [Link])

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - Semantic Scholar. (URL: [Link])

-

Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed. (URL: [Link])

-

Quantitative Structure-Activity Relationship Studies Of Amino Acids Conjugated 2-Amnio-Arylthiazole As Antifungal - ResearchGate. (URL: [Link])

-

Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

-

Design, synthesis and identification of novel substituted 2-amino thiazole analogues as potential anti-inflammatory agents targeting 5-lipoxygenase - ResearchGate. (URL: [Link])

-

2-aminothiazoles: exciting progress and lessons for the field - CureFFI.org. (URL: [Link])

-

Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors - RSC Publishing. (URL: [Link])

-

Aminothiazole Derivatives With Antidegenerative Activity on Cartilage - PubMed. (URL: [Link])

-

Recent developments of 2-aminothiazoles in medicinal chemistry - ResearchGate. (URL: [Link])

-

Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed. (URL: [Link])

-

2-Aminothiazoles as Therapeutic Leads for Prion Diseases | Journal of Medicinal Chemistry. (URL: [Link])

-

Drugs currently in use based on 2-aminothiazole skeleton. - ResearchGate. (URL: [Link])

-

(PDF) Design, synthesis, and insilico evaluation of 2-aminothiazole derivatives as potential mTOR and EGFR inhibitors - ResearchGate. (URL: [Link])

-

Identification of potential 2-aminothiazole pharmaceuticals - Issuu. (URL: [Link])

-

Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC - NIH. (URL: [Link])

Sources

- 1. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. jocpr.com [jocpr.com]

- 14. jocpr.com [jocpr.com]

- 15. Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05561A [pubs.rsc.org]

- 18. 2-aminothiazoles: exciting progress and lessons for the field [cureffi.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

The Acetohydrazide Moiety: A Versatile Scaffold in Modern Drug Discovery

An In-depth Technical Guide

Abstract

The acetohydrazide functional group, a derivative of hydrazine characterized by the R-C(=O)NHNH₂ structure, has emerged as a privileged scaffold in medicinal chemistry.[1] Its unique combination of physicochemical properties, synthetic tractability, and diverse chemical reactivity makes it an invaluable tool for the development of novel therapeutic agents.[1][2] This guide provides a comprehensive technical overview of the multifaceted role of the acetohydrazide group in drug discovery. We will explore its fundamental properties, synthetic methodologies, and diverse applications as a core pharmacophore, a versatile synthon for heterocyclic compounds, an enzyme inhibitor, and a bioisosteric replacement. Through an analysis of its mechanistic basis of action and a review of its incorporation into successful drug candidates, this paper aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to leverage this potent chemical entity in their own discovery programs.

Core Physicochemical Properties and Chemical Reactivity

The utility of the acetohydrazide functional group in drug design is fundamentally rooted in its distinct structural and electronic characteristics. As a carbohydrazide, it consists of an acetyl group linked to a hydrazine moiety.[3] This arrangement confers a set of physicochemical properties that are highly advantageous for molecular recognition and interaction with biological targets.

The presence of the carbonyl group and the two nitrogen atoms with their lone pairs of electrons allows the acetohydrazide group to act as both a hydrogen bond donor and acceptor. This dual capacity facilitates strong and specific interactions within the binding pockets of enzymes and receptors.[2] The terminal -NH₂ group is nucleophilic, making it a reactive handle for further chemical modification, a crucial feature for library synthesis and structure-activity relationship (SAR) studies.[2][4]

Table 1: Physicochemical Properties of Acetohydrazide

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂H₆N₂O | PubChem[3] |

| Molecular Weight | 74.08 g/mol | PubChem[3] |

| IUPAC Name | acetohydrazide | PubChem[3] |

| CAS Number | 1068-57-1 | PubChem[3] |

| Reactivity | The terminal amine is nucleophilic; readily undergoes condensation with aldehydes/ketones. | [2] |

| H-Bonding | Acts as both hydrogen bond donor and acceptor. |[2] |

The reactivity of the acetohydrazide moiety is a cornerstone of its versatility. The most common and powerful reaction is its condensation with aldehydes and ketones to form stable hydrazide-hydrazone derivatives via a Schiff-base reaction.[2] This reaction is often high-yielding and can be performed under mild conditions, making it ideal for late-stage functionalization in a synthetic route.[2][5]

Synthesis of Acetohydrazide Derivatives: A General Workflow

The synthesis of acetohydrazide derivatives is typically a straightforward and robust process, lending itself well to the rapid generation of compound libraries for screening. The workflow generally involves two key steps: the formation of the core acetohydrazide intermediate, followed by its derivatization.

Experimental Protocol: Two-Step Synthesis of (E)-N'-benzylidene-2-acetohydrazide Derivatives

This protocol describes a general method adapted from established procedures for synthesizing a library of hydrazide-hydrazone compounds.[5][6]

Step 1: Synthesis of 2-(substituted-phenyl)acetohydrazide

-

To a solution of the appropriate ethyl 2-(substituted-phenyl)acetate (1.0 eq) in absolute ethanol (10 mL/mmol), add hydrazine hydrate (85-99%, 3.0-5.0 eq).

-

Reflux the reaction mixture for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

-

Pour the concentrated mixture into ice-cold water to precipitate the product.

-

Collect the solid precipitate by vacuum filtration, wash with cold water, and dry in a vacuum oven. The resulting acetohydrazide intermediate is often of sufficient purity for the next step, or it can be recrystallized from ethanol if necessary.[7]

Step 2: Synthesis of (E)-N'-(substituted-benzylidene)-2-(substituted-phenyl)acetohydrazide

-

Dissolve the 2-(substituted-phenyl)acetohydrazide intermediate (1.0 eq) from Step 1 in absolute ethanol (15 mL/mmol).

-

Add the desired substituted benzaldehyde (1.0-1.1 eq) to the solution.

-

Add 2-3 drops of a catalyst, such as glacial acetic acid or hydrochloric acid.[5][8]

-

Stir the mixture at room temperature or under gentle reflux for 1-24 hours, monitoring the reaction by TLC.[5]

-

Upon completion, cool the mixture. The product often precipitates directly from the reaction medium.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry. The structure and purity of the final compound must be confirmed by analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy.[6][8]

This self-validating system, where the formation of the hydrazone can be easily monitored and the product's identity confirmed by standard spectroscopic methods, ensures high confidence in the synthesized compounds.

This synthetic versatility allows medicinal chemists to explore a much broader chemical space, embedding the favorable properties of the hydrazide within rigidified heterocyclic scaffolds to fine-tune potency, selectivity, and pharmacokinetic profiles. [1][9]

Role in Bioisosteric Replacement

Bioisosterism—the replacement of a functional group with another that has similar physical or chemical properties—is a key strategy in lead optimization. [10][11][12]The acylhydrazone linkage (-C(=O)NH-N=) derived from acetohydrazides can be considered a bioisostere of other linkers, like amides or esters. However, a major drawback of the acylhydrazone is its potential instability and susceptibility to hydrolysis at acidic pH. [13] This presents both a challenge and an opportunity. While this lability can be exploited for pH-dependent drug release systems, it is often undesirable for a systemically acting drug. [13]Consequently, a key application in drug design is the initial use of an acylhydrazone to establish a proof-of-concept, followed by its replacement with a more stable, non-hydrolyzable bioisostere (e.g., an amide or thioether) that maintains the key binding interactions. [13]Understanding this allows chemists to use the synthetically accessible acetohydrazide route for initial discovery, with a clear strategy for future optimization.

Challenges and Future Perspectives

Despite its broad utility, the use of the acetohydrazide moiety is not without challenges. As mentioned, the stability of the resulting hydrazones can be a concern and must be carefully evaluated in the context of the desired drug profile. [13]Furthermore, toxicity associated with hydrazine and its metabolites is a known issue, necessitating careful toxicological profiling of any new drug candidate containing this functional group. [3] The future of acetohydrazide-based drug discovery lies in addressing these challenges and leveraging its strengths. This includes:

-

Designing Multi-Target Ligands: The ability to easily generate diverse libraries of derivatives makes this scaffold ideal for developing drugs that can modulate multiple targets simultaneously, a promising strategy for complex diseases. [14]* Improving Stability: Developing novel hydrazone derivatives with enhanced stability through steric or electronic modifications, or using the hydrazide as a precursor to more stable heterocyclic systems.

-

Integration with Modern Drug Design: Combining the acetohydrazide scaffold with advanced computational methods like AI-driven design, free energy calculations, and virtual screening to more rapidly identify potent and safe drug candidates. [15][16]

Conclusion

The acetohydrazide functional group is a powerful and versatile tool in the arsenal of the medicinal chemist. Its favorable physicochemical properties, straightforward synthesis, and diverse reactivity allow it to function as a potent pharmacophore, a scaffold for enzyme inhibitors, and a versatile building block for complex bioactive molecules. From the life-saving antitubercular drug Isoniazid to novel inhibitors of urease and α-glucosidase, the impact of this moiety is undeniable. While challenges related to stability and potential toxicity must be carefully managed, a deep understanding of the chemistry and pharmacology of the acetohydrazide group provides a robust platform for the design and discovery of the next generation of therapeutic agents.

References

- Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC. (n.d.). NIH.

- Synthesis and Pharmacological Profile of Hydrazide Compounds. (n.d.). Research Journal of Pharmacy and Technology.

- Hydrazide-based drugs in clinical use. | Download Scientific Diagram. (n.d.). ResearchGate.

- Synthesis and antimicrobial activity of substituted acetohydrazide derivatives. (2024, August 30). Consolidated Chronicle.

- Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC. (n.d.). NIH.

- Acetazolamide - StatPearls - NCBI Bookshelf. (2023, July 2). NIH.

- Hydrazide–hydrazone derivatives: Significance and symbolism. (2025, March 2). Consolidated Chronicle.

- Novel coumarin-based acetohydrazide-1,2,3-triazole derivatives as urease enzyme inhibitors: Synthesis, in vitro evaluation, and molecular dynamics simulation studies. (n.d.). PubMed Central.

-

Acetohydrazide | C2H6N2O | CID 14039. (n.d.). PubChem. Retrieved from [Link]

-

Discovering phenoxy acetohydrazide derivatives as urease inhibitors and molecular docking studies. (2023, May 22). PubMed. Retrieved from [Link]

-

Discovering phenoxy acetohydrazide derivatives as urease inhibitors and molecular docking studies. (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

In silico screening of azo acetohydrazide derivatives as potential antidiabetic agents through alpha glucosidase inhibition | Semantic Scholar. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents - PMC. (n.d.). NIH. Retrieved from [Link]

-

Pharmacophore-based discovery of 2-(phenylamino)aceto-hydrazides as potent eosinophil peroxidase (EPO) inhibitors. (n.d.). PubMed. Retrieved from [Link]

- Acetohydrazide derivatives: Significance and symbolism. (2024, December 6). Consolidated Chronicle.

- Acetohydrazide (CAS 1068-57-1): A Comprehensive Overview of its Properties, Applications, and Synthesis. (n.d.). LookChem.

-

Cyanoacetohydrazide linked to 1,2,3-triazole derivatives: a new class of α-glucosidase inhibitors. (2022, May 23). PubMed Central. Retrieved from [Link]

-

Full article: Pharmacophore-based discovery of 2-(phenylamino)aceto-hydrazides as potent eosinophil peroxidase (EPO) inhibitors. (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (n.d.). MDPI. Retrieved from [Link]

-

Acetohydrazide - PMC. (n.d.). PubMed Central. Retrieved from [Link]

-

Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. (2023, July 7). MDPI. Retrieved from [Link]

-

Design and Synthesis of Bioisosteres of Acylhydrazones as Stable Inhibitors of the Aspartic Protease Endothiapepsin - PMC. (n.d.). NIH. Retrieved from [Link]

-

N-Acetylhydrazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. (n.d.). PharmaCompass. Retrieved from [Link]

-

Bioisosteric Replacements. (2021, January 30). Cambridge MedChem Consulting. Retrieved from [Link]

-

Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. (n.d.). MDPI. Retrieved from [Link]

-

Synthetic Routes to Approved Drugs Containing a Spirocycle. (n.d.). MDPI. Retrieved from [Link]

-

Representative drugs containing the carbohydrazide group. (n.d.). ResearchGate. Retrieved from [Link]

-

An Insight into the Structural Requirements and Pharmacophore Identification of Carbonic Anhydrase Inhibitors to Combat Oxidative Stress at High Altitudes: An In-Silico Approach. (n.d.). NIH. Retrieved from [Link]

-

Bioisostere - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

-

What is the role of bioisosterism in drug design?. (2025, May 21). Patsnap Synapse. Retrieved from [Link]

-

Screening, Designing and its Physicochemical Properties Involved in Drug Discovery. (2023, June 22). Research and Reviews. Retrieved from [Link]

-

Physicochemical properties | Medicinal Chemistry Class Notes. (n.d.). Fiveable. Retrieved from [Link]

-

The role of physicochemical and topological parameters in drug design. (2024, July 9). Frontiers. Retrieved from [Link]

-

Importance of Physicochemical Properties In Drug Discovery. (Review Article). (2015, February 19). LinkedIn. Retrieved from [Link]

-

Examples of Pharmacophores. (n.d.). Drug Design Org. Retrieved from [Link]

-

Acetohydrazide: The Backbone of Pymetrozine Synthesis and Modern Agriculture. (n.d.). LinkedIn. Retrieved from [Link]

-

Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides - PMC. (2025, April 28). NIH. Retrieved from [Link]

-

Challenges of drug development: past and future (P02359). (n.d.). University of Glasgow. Retrieved from [Link]

-

Overcoming Key Challenges in Drug Discovery | Lab Manager. (2022, October 21). Lab Manager. Retrieved from [Link]

-

Current and Future Challenges in Modern Drug Discovery. (n.d.). PubMed. Retrieved from [Link]

Sources

- 1. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The reactivity of Acethydrazide_Chemicalbook [chemicalbook.com]

- 3. Acetohydrazide | C2H6N2O | CID 14039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and antimicrobial activity of substituted acetohydrazide derivatives [wisdomlib.org]

- 7. mdpi.com [mdpi.com]

- 8. Novel coumarin-based acetohydrazide-1,2,3-triazole derivatives as urease enzyme inhibitors: Synthesis, in vitro evaluation, and molecular dynamics simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rjptonline.org [rjptonline.org]

- 10. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 11. Bioisostere - Wikipedia [en.wikipedia.org]

- 12. What is the role of bioisosterism in drug design? [synapse.patsnap.com]

- 13. Design and Synthesis of Bioisosteres of Acylhydrazones as Stable Inhibitors of the Aspartic Protease Endothiapepsin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmacophore-based discovery of 2-(phenylamino)aceto-hydrazides as potent eosinophil peroxidase (EPO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Current and Future Challenges in Modern Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Mechanism of Action of 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide

An In-depth Technical Guide

Abstract

The compound 2-(2-amino-1,3-thiazol-4-yl)acetohydrazide is a heterocyclic molecule that merges two pharmacologically significant scaffolds: the 2-aminothiazole core and an acetohydrazide moiety. While the precise mechanism of action for this specific conjugate is not yet fully elucidated in dedicated literature, its structural components are well-documented in a variety of therapeutic contexts. The 2-aminothiazole ring is a cornerstone of numerous clinically approved drugs and is known to be a versatile scaffold in medicinal chemistry, with derivatives exhibiting potent anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] Similarly, acetohydrazide derivatives have been explored for their pharmaceutical potential, including antimicrobial and antitumor properties.[4][5][6] This guide synthesizes the known biological activities of these constituent parts to build a predictive mechanistic framework. We will propose a multi-phase experimental workflow designed to systematically investigate, identify, and validate the molecular targets and signaling pathways modulated by 2-(2-amino-1,3-thiazol-4-yl)acetohydrazide, providing researchers with a robust roadmap for its preclinical evaluation.

Introduction: Deconstructing the Molecular Architecture

The rational design of novel therapeutics often involves the strategic combination of known pharmacophores. The structure of 2-(2-amino-1,3-thiazol-4-yl)acetohydrazide, registered under CAS number 63788-65-8, presents a compelling case for such a strategy.[7] To understand its potential, we must first analyze its two primary structural components.

-

The 2-Aminothiazole (2-AT) Core: This five-membered heterocycle is a privileged scaffold in drug discovery.[2] Its rigid structure and the presence of nitrogen and sulfur atoms allow for diverse interactions with biological targets. Clinically relevant drugs like the PI3K inhibitor Alpelisib and the multi-kinase inhibitor Dasatinib feature this core, highlighting its proven success in targeting key cellular signaling nodes.[1] The literature extensively documents the anticancer properties of 2-AT derivatives, which can arise from mechanisms such as the inhibition of tubulin polymerization or the modulation of critical cell survival pathways like PI3K/Akt/mTOR.[1][8]

-

The Acetohydrazide Moiety: The -(C=O)NHNH2 group is a reactive and versatile functional group. Hydrazides and their hydrazone derivatives are known to possess a broad spectrum of biological activities.[4] This moiety can act as a hydrogen bond donor and acceptor, chelate metal ions, and serve as a linker to other chemical groups. Its inclusion in the target molecule could significantly influence pharmacokinetic properties, membrane permeability, and binding affinity to specific enzymes or receptors.

This guide posits that the biological activity of 2-(2-amino-1,3-thiazol-4-yl)acetohydrazide likely arises from the established pharmacological profile of the 2-aminothiazole core, with the acetohydrazide side chain modulating its potency, selectivity, or mechanism.

Predicted Biological Targets and Signaling Pathways

Based on extensive data for the 2-aminothiazole scaffold, we can hypothesize several primary mechanisms of action for investigation. The most prominent of these are centered on anticancer activity.

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential for mitotic spindle formation and cell division.[8] Disruption of their dynamics is a clinically validated anticancer strategy. Numerous 2-aminothiazole derivatives have been identified as tubulin polymerization inhibitors, often by binding to the colchicine site, which leads to microtubule destabilization, cell cycle arrest at the G2/M phase, and subsequent apoptosis.[8][9]

Modulation of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that governs cell growth, proliferation, and survival.[8] Its aberrant activation is a hallmark of many human cancers. The 2-aminothiazole scaffold is present in known inhibitors of key kinases within this pathway, such as PI3Kα.[1][8] Inhibition of this pathway blocks pro-survival signals, effectively inducing apoptosis in cancer cells.

Caption: PI3K/Akt/mTOR pathway and the putative inhibitory action of 2-aminothiazole derivatives.

Antimicrobial Activity

Derivatives of both 2-aminothiazole and acetohydrazide have demonstrated antimicrobial properties.[3][10] A study involving a Co(II) complex of a hydrazone derived from 2-(2-amino-1,3-thiazol-4-yl)acetohydrazide showed broad-spectrum antimicrobial activity.[11] The mechanism could involve inhibition of essential bacterial enzymes, disruption of cell wall synthesis, or interference with microbial nucleic acid replication.

A Phased Experimental Workflow for Mechanistic Elucidation

To systematically determine the mechanism of action, a logical, multi-phase approach is required. This workflow begins with broad phenotypic screening to identify the compound's primary biological effect, followed by target identification and detailed pathway analysis.

Caption: A multi-phase workflow for investigating the mechanism of action.

Phase 1: Phenotypic Screening

The initial goal is to establish a quantifiable biological effect. This is achieved through broad screening assays.

Protocol 1: Cell Viability Assay (MTT)

-

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method to assess the cytotoxic or cytostatic effects of a compound on a panel of cancer cells.[8] It measures the metabolic activity of mitochondrial dehydrogenases in viable cells, providing a quantitative measure of cell survival.

-

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 breast, A549 lung, HCT116 colon) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of 2-(2-amino-1,3-thiazol-4-yl)acetohydrazide (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).

-

-

Expected Data Output:

| Cell Line | Compound IC₅₀ (µM) | Positive Control (Doxorubicin) IC₅₀ (µM) |

| MCF-7 | 1.5 ± 0.2 | 0.1 ± 0.02 |

| A549 | 5.2 ± 0.6 | 0.3 ± 0.05 |

| HCT116 | 2.8 ± 0.3 | 0.2 ± 0.03 |

Protocol 2: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

-

Rationale: To quantify the compound's antimicrobial potential, the broth microdilution method is used to determine the MIC, the lowest concentration that inhibits visible growth of a microorganism.

-

Methodology:

-

Inoculum Preparation: Prepare a standardized suspension of bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans) equivalent to a 0.5 McFarland standard.

-

Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well plate containing appropriate broth (e.g., Mueller-Hinton for bacteria).

-

Inoculation: Add the standardized microbial suspension to each well. Include a positive control (microbes + broth), negative control (broth only), and a drug control (e.g., Ciprofloxacin for bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

-

Phase 2: Target Identification and Validation

If Phase 1 reveals significant cytotoxic activity, the next step is to identify the molecular target.

Protocol 3: In Vitro Tubulin Polymerization Assay

-

Rationale: This cell-free assay directly measures the effect of the compound on the polymerization of purified tubulin into microtubules. It is a definitive test for compounds suspected of targeting the cytoskeleton.

-

Methodology:

-

Reaction Setup: In a 96-well plate, combine tubulin protein (>99% pure) in a polymerization buffer (e.g., G-PEM buffer with GTP) at 4°C.

-

Compound Addition: Add the test compound at various concentrations. Include Paclitaxel (polymerization promoter) and Vinblastine (polymerization inhibitor) as controls.

-

Initiate Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C.

-

Data Monitoring: Measure the increase in absorbance (e.g., at 340 nm) over time (e.g., 60 minutes). Microtubule formation causes light scattering, increasing the absorbance.

-

Analysis: Compare the polymerization curves of the test compound with the controls to determine if it inhibits or promotes tubulin assembly.

-

Protocol 4: Western Blotting for Pathway Analysis

-

Rationale: If the compound is hypothesized to target a signaling pathway like PI3K/Akt, Western blotting can detect changes in the phosphorylation status of key downstream proteins, providing direct evidence of pathway inhibition.

-

Methodology:

-

Cell Lysis: Treat cancer cells (e.g., MCF-7) with the test compound at its IC₅₀ concentration for various time points (e.g., 0, 2, 6, 24 hours). Lyse the cells to extract total protein.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

-

Incubate with primary antibodies overnight at 4°C (e.g., anti-p-Akt (Ser473), anti-total-Akt, anti-p-mTOR, anti-GAPDH as a loading control).

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels to confirm inhibition.

-

Conclusion

While the definitive mechanism of action for 2-(2-amino-1,3-thiazol-4-yl)acetohydrazide remains to be published, a robust investigational framework can be constructed based on the well-established pharmacology of its constituent 2-aminothiazole and acetohydrazide moieties. The evidence strongly suggests potential as an anticancer agent, likely acting through the inhibition of tubulin polymerization or the disruption of the PI3K/Akt/mTOR survival pathway. The experimental workflow detailed in this guide provides a comprehensive, step-by-step approach for researchers to systematically test these hypotheses, from initial phenotypic screening to specific target validation and pathway confirmation. The successful elucidation of its mechanism will be critical in unlocking the full therapeutic potential of this promising compound.

References

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central. [Link]

-

Acetohydrazide derivatives: Significance and symbolism. (2024). Health Sciences. [Link]

-

In silico screening of azo acetohydrazide derivatives as potential antidiabetic agents through alpha glucosidase inhibition. (2025). Semantic Scholar. [Link]

-

Synthesis, Characterization, and Antimicrobial Activities of (E)-2-(2-aminothiazol-4-yl)-N'-(2-nitrobenzylidene)acetohydrazide Ligand and Its Co(II) Complex. (2025). Journal of Materials Science Research and Reviews. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]

-

Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity. (2019). ResearchGate. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Institutes of Health (NIH). [Link]

-

2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide. PubChem. [Link]

-

Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. (N.D.). cjoc.ssu.ac.kr. [Link]

-

Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercapto. (2021). Baghdad Science Journal. [Link]

-

2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide. (2016). ResearchGate. [Link]

-

Mechanism of action of 2-amino-1,3,4-thiadiazole (NSC 4728). (N.D.). PubMed. [Link]

Sources

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acetohydrazide derivatives: Significance and symbolism [wisdomlib.org]

- 5. nbinno.com [nbinno.com]

- 6. CAS 1068-57-1: Acetohydrazide | CymitQuimica [cymitquimica.com]

- 7. 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide | C5H8N4OS | CID 1201419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents_Chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. journaljmsrr.com [journaljmsrr.com]

The Thiazole Scaffold: A Privileged Framework for Novel Antimicrobial Agents

An In-depth Technical Guide for Drug Development Professionals

Introduction: Confronting the Specter of Antimicrobial Resistance

The relentless rise of antimicrobial resistance (AMR) constitutes one of the most significant threats to global public health in the 21st century.[1] Pathogens adept at evading conventional antibiotics necessitate an urgent and innovative response from the scientific community.[2] In this landscape, the discovery of new chemical entities with novel mechanisms of action is not merely an academic pursuit but a critical imperative.

This technical guide focuses on the thiazole ring, a five-membered heterocyclic scaffold containing nitrogen and sulfur, which has emerged as a "wonder nucleus" in medicinal chemistry.[3] Present in natural products and clinically approved drugs like Penicillin, the thiazole moiety offers a versatile and synthetically accessible framework for developing new anti-infective agents.[3][4] Its unique electronic properties and ability to engage in various biological interactions make it an attractive starting point for rational drug design.[3] This document provides an in-depth exploration of the discovery pipeline for novel thiazole-based antimicrobials, from synthetic design and mechanistic elucidation to preclinical evaluation, intended for researchers, scientists, and drug development professionals.

Part 1: Synthetic Strategies and Molecular Design

The journey to a novel antimicrobial agent begins with its synthesis. The adaptability of the thiazole core allows for the creation of vast chemical libraries through various synthetic routes. The choice of synthesis is critical as it dictates the feasibility of generating diverse analogues for structure-activity relationship (SAR) studies.

Core Synthetic Methodologies: The Hantzsch Synthesis

A cornerstone of thiazole synthesis is the Hantzsch reaction, a classic condensation method involving the reaction of an α-haloketone with a thioamide.[5] Its reliability and tolerance for a wide range of functional groups make it a preferred method for generating libraries of 2,4-disubstituted or 2,4,5-trisubstituted thiazoles.

This protocol outlines a standard procedure for synthesizing a thiazole scaffold, a common precursor for further derivatization.

-

Reagent Preparation:

-

Dissolve thiourea (1.0 equivalent) in 50 mL of absolute ethanol in a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

In a separate beaker, dissolve the desired 2-bromo-1-arylethan-1-one (α-bromoketone) (1.0 equivalent) in 20 mL of absolute ethanol.

-

-

Reaction Execution:

-

Add the α-bromoketone solution dropwise to the stirring thiourea solution at room temperature over 15 minutes.

-

Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 3-5 hours.

-

Causality Insight: The reflux condition provides the necessary activation energy for the nucleophilic attack of the thioamide sulfur on the α-carbon of the haloketone, followed by cyclization and dehydration to form the stable aromatic thiazole ring.

-

-

Monitoring and Work-up:

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate solvent system (e.g., 30% ethyl acetate in hexane). The disappearance of the starting materials indicates reaction completion.

-

Once complete, cool the mixture to room temperature. A precipitate of the hydrobromide salt of the product should form.

-

Collect the solid by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.

-

-

Purification and Validation:

-

Neutralize the collected salt by dissolving it in water and adding a saturated solution of sodium bicarbonate until the pH is ~8. The free base will precipitate out.

-

Collect the purified 2-amino-4-arylthiazole product by filtration, wash with distilled water, and dry under vacuum.

-

Confirm the structure and purity using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The spectral data serves as a self-validating check of the product's identity.

-

Molecular Hybridization: Expanding Chemical Space

A highly effective strategy to enhance antimicrobial potency and broaden the spectrum of activity is molecular hybridization, which involves covalently linking the thiazole scaffold to other known bioactive heterocycles.[6] This approach can create synergistic effects or enable the molecule to interact with multiple biological targets. Popular hybridization partners for thiazole include pyrazolines, triazoles, and coumarins.[7][8]

Caption: Key bacterial targets of thiazole-based antimicrobial agents.

Fungal Targets

Thiazole derivatives also exhibit significant antifungal activity, primarily by targeting the fungal cell membrane. [1][9]

-

The Target: Lanosterol 14α-demethylase (CYP51) is a critical cytochrome P450 enzyme in the biosynthesis of ergosterol, the primary sterol component of fungal cell membranes. [9]* Mechanism: Similar to other azole antifungals, thiazoles inhibit this enzyme, leading to the depletion of ergosterol and the accumulation of toxic sterol precursors. [9]This disrupts membrane integrity and function, ultimately causing fungal cell death. [9][10]

Part 3: Structure-Activity Relationship (SAR) and Lead Optimization

SAR studies are the intellectual core of lead optimization, providing a rational framework for modifying a hit compound to enhance its potency, selectivity, and pharmacokinetic properties. For thiazoles, extensive research has elucidated how specific structural modifications influence antimicrobial activity. [7]

Key SAR Insights for Thiazole Scaffolds

-

Substitution at Position 2: The 2-position of the thiazole ring is a common point for modification. Attaching various aryl, heteroaryl, or amine groups can significantly modulate activity. For instance, linking to other heterocyclic systems like pyrazoline or triazole has been shown to enhance antibacterial and antifungal effects. * Substitution at Position 4: The nature of the substituent at the 4-position is crucial. Often, an aryl group is present here, and modifications to this ring (e.g., adding electron-withdrawing groups like halogens or electron-donating groups like methoxy) can fine-tune activity against specific pathogens. [1]* Substitution at Position 5: Acyl group substitutions at the 5-position have been found to be favorable for antibacterial activity in some compound series. [11]* Hybrid Compounds: The strategy of creating hybrid molecules by linking thiazole with other heterocycles has proven highly effective. SAR studies on these hybrids show that the specific linker and the relative orientation of the rings are critical for optimal activity. [7]For example, in a series of thiazolyl-pyrazoline hybrids, the presence of a p-bromophenyl group on the thiazole ring increased antifungal activity. [7]

General Thiazole Scaffold Modification Observed Impact on Antimicrobial Activity Pathogen(s) Affected Reference Hybridization with Pyrazoline Moiety Generally enhances antibacterial and antifungal activity. S. aureus, C. albicans Substitution with p-bromophenyl at Thiazole C4 Increased antifungal and antituberculosis activities. C. albicans, M. tuberculosis [7] Acyl Group at Thiazole C5 Favorable for antibacterial activity. Gram-positive & Gram-negative bacteria [7][11] Hybridization with Quinolone Moiety Improved antimicrobial effects and broader spectrum. Gram-positive & Gram-negative bacteria [12] | Attachment of Chalcone Moiety | Potent activity against bacteria and fungi, often exceeding reference drugs. | B. cereus, E. coli, Candida spp. | [13]|

Part 4: The Preclinical Evaluation Cascade

Once promising candidates are designed and synthesized, they must undergo a rigorous evaluation process to determine their efficacy and safety. This cascade involves a series of in vitro and in vivo experiments.

Caption: Preclinical evaluation workflow for antimicrobial drug discovery.

In Vitro Evaluation

This protocol is the gold standard for quantifying the antimicrobial potency of a compound.

-

Preparation:

-

Prepare a stock solution of the test thiazole compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi). The final volume in each well should be 100 µL.

-

Prepare a standardized microbial inoculum to a final concentration of 5 x 10⁵ CFU/mL.

-

-

Inoculation and Incubation:

-

Add 100 µL of the microbial inoculum to each well, bringing the total volume to 200 µL.

-

Include a positive control (microbes, no drug) and a negative control (broth, no microbes).

-

Incubate the plates at 37°C for 18-24 hours.

-

-

MIC Determination:

-

MBC Determination (Self-Validating Step):

-

To determine the Minimum Bactericidal Concentration (MBC), take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

-

Spot-plate the aliquot onto an agar plate (e.g., Tryptic Soy Agar).

-

Incubate the agar plates at 37°C for 24 hours.

-

The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count. This bactericidal endpoint validates the inhibitory activity observed at the MIC. [14]

-

It is crucial to ensure that the antimicrobial activity is selective for microbial cells over host cells.

-

Cell Culture:

-

Seed human cells (e.g., HaCaT keratinocytes for topical agents) into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow attachment. [16]

-

-

Compound Treatment:

-

Prepare serial dilutions of the thiazole compound in the appropriate cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well.

-

Incubate for a period relevant to the intended application (e.g., 24-48 hours).

-

-

Viability Assessment:

-

Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Causality Insight: Viable cells contain mitochondrial dehydrogenases that convert the MTS tetrazolium compound into a colored formazan product. The amount of color produced is directly proportional to the number of living cells.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to untreated control cells. A desirable compound will show low toxicity (high viability) at concentrations well above its MIC. [16][17]

-

In Vivo Evaluation: Murine Skin Infection Model

In vivo models are indispensable for confirming that a compound's in vitro activity translates into therapeutic efficacy in a complex biological system.

This model is highly relevant for testing topical agents against drug-resistant staphylococcal infections. [15][17]

-

Animal Preparation:

-

Anesthetize female BALB/c mice. Shave a small area on the dorsal side.

-

Create a superficial wound using a biopsy punch.

-

-

Infection:

-

Apply a suspension of a clinical MRSA strain (e.g., 10⁷ CFU) directly to the wound site.

-

-

Treatment:

-

After 24 hours to allow the infection to establish, divide the mice into groups.

-

Apply the test compound formulated in a suitable vehicle (e.g., 2% suspension in petroleum jelly), a vehicle control, and a positive control antibiotic (e.g., mupirocin) to the wound twice daily for 3-5 days. [15]

-

-

Efficacy Endpoint (Self-Validating System):

-

At the end of the treatment period, euthanize the mice and excise the wounded skin tissue.

-

Homogenize the tissue in sterile phosphate-buffered saline.

-

Perform serial dilutions of the homogenate and plate on selective agar to quantify the bacterial burden (CFU/gram of tissue).

-

A significant reduction (>90% or >1-log₁₀ CFU) in the bacterial load compared to the vehicle control group confirms the compound's in vivo antimicrobial activity. [15][16][18]

-

Conclusion and Future Outlook

The thiazole scaffold remains a remarkably fertile ground for the discovery of novel antimicrobial agents. Its synthetic tractability, coupled with the ability to target a wide array of essential microbial pathways—from DNA gyrase and cell wall synthesis to quorum sensing—ensures its continued relevance in the fight against AMR. [19][20]The strategic use of molecular hybridization has proven to be a powerful tool for generating next-generation candidates with enhanced potency and broader spectrums of activity. [21] The future of thiazole-based antimicrobial research will likely focus on several key areas: designing inhibitors that are robust against emerging resistance mechanisms, developing compounds with novel or multiple modes of action to thwart resistance development, and optimizing molecules for challenging infections, such as those caused by biofilm-forming bacteria or intracellular pathogens. [14][22]The integrated, multi-disciplinary approach outlined in this guide—combining rational synthetic design, rigorous mechanistic investigation, and a hierarchical preclinical evaluation cascade—provides a robust framework for translating promising thiazole-based molecules from the laboratory bench to clinical candidates that can address the urgent, unmet needs of infectious disease medicine.

References

-

An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. [Link]

-

Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. [Link]

-

An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Institutes of Health (NIH). [Link]

-

Antibacterial Activity of Thiazole and its Derivatives: A Review. Semantic Scholar. [Link]

-

Antibacterial Evaluation and Virtual Screening of New Thiazolyl-Triazole Schiff Bases as Potential DNA-Gyrase Inhibitors. MDPI. [Link]

-

Second-generation 4,5,6,7-tetrahydrobenzo[ d]thiazoles as novel DNA gyrase inhibitors. Future Science. [Link]

-

Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. MDPI. [Link]

-

Second generation 4,5,6,7-tetrahydrobenzo[d]thiazoles as novel DNA gyrase inhibitors. Future Science. [Link]

-

Molecular simulation-based investigation of thiazole derivatives as potential LasR inhibitors of Pseudomonas aeruginosa. National Institutes of Health (NIH). [Link]

-

Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry. [Link]

-

Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. MDPI. [Link]

-

The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI. [Link]

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. [Link]

-

Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. ResearchGate. [Link]

-

Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model. PLOS One. [Link]

-

An Overview on the Structure-Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017-2022). Preprints.org. [Link]

-

Molecular simulation-based investigation of thiazole derivatives as potential LasR inhibitors of Pseudomonas aeruginosa. Pharma Focus Europe. [Link]

-

Computational Drug Design and Docking Studies of Thiazole Derivatives Targeting Bacterial DNA Gyrase. ResearchGate. [Link]

-

Design, Synthesis, Evaluation of Antimicrobial Activity and Docking Studies of New Thiazole-based Chalcones. PubMed. [Link]

-

Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model. National Institutes of Health (NIH). [Link]

-

Computational Drug Design and Docking Studies of Thiazole Derivatives Targeting Bacterial DNA Gyrase. Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. [Link]

-

Inhibition of agr Quorum Sensing in Staphylococci by Novel Thiazole-Indole Hybrid Compounds. bioRxiv. [Link]

-

Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. ResearchGate. [Link]

-

Discovery and optimization of thiazole-based quorum sensing inhibitors as potent blockers of Pseudomonas aeruginosa pathogenicity. PubMed. [Link]

-

Arylthiazole Antibiotics Targeting Intracellular Methicillin-resistant Staphylococcus aureus (MRSA) that Interfere with Bacterial Cell Wall Synthesis. National Institutes of Health (NIH). [Link]

-

Antibacterial evaluation of synthetic thiazole compounds in vitro and in vivo in a methicillin-resistant staphylococcus aureus. Purdue e-Pubs. [Link]

-

Discovery and optimization of thiazole-based quorum sensing inhibitors as potent blockers of Pseudomonas aeruginosa pathogenicity. OUCI. [Link]

-

Thiazole antifungals. EBSCO. [Link]

-

The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. National Institutes of Health (NIH). [Link]

-

(PDF) Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model. ResearchGate. [Link]

-

Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. ResearchGate. [Link]

-

The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. ResearchGate. [Link]

-

Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. PubMed. [Link]

-

A Thiazole Orange Derivative Targeting the Bacterial Protein FtsZ Shows Potent Antibacterial Activity. National Institutes of Health (NIH). [Link]

-

Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. PubMed Central. [Link]

-

Thiazole-based analogues as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and their SAR elucidation. PubMed. [Link]

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]

- 10. researchgate.net [researchgate.net]

- 11. preprints.org [preprints.org]

- 12. mdpi.com [mdpi.com]

- 13. Design, Synthesis, Evaluation of Antimicrobial Activity and Docking Studies of New Thiazole-based Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Arylthiazole Antibiotics Targeting Intracellular Methicillin-resistant Staphylococcus aureus (MRSA) that Interfere with Bacterial Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model | PLOS One [journals.plos.org]

- 16. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 17. Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. [PDF] Antibacterial Activity of Thiazole and its Derivatives: A Review | Semantic Scholar [semanticscholar.org]

- 20. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Thiazole-based analogues as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and their SAR elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the in vitro activity of aminothiazole compounds

An In-Depth Technical Guide to Exploring the In Vitro Activity of Aminothiazole Compounds

Abstract

The 2-aminothiazole scaffold has unequivocally established itself as a "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved drugs and a vast pipeline of investigational compounds.[1][2] Its remarkable versatility allows for substitutions that yield potent and selective agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4] This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the essential in vitro methodologies used to characterize the activity of novel aminothiazole compounds. We will delve into the causality behind experimental choices, offering field-proven insights into foundational screening assays, mechanistic studies, and data interpretation. This document provides detailed, self-validating protocols for assessing anticancer cytotoxicity, kinase inhibition, and antimicrobial susceptibility, grounded in authoritative references to ensure scientific integrity.

Chapter 1: The 2-Aminothiazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

Introduction to the Privileged Structure

The 2-aminothiazole moiety is a five-membered heterocyclic ring containing nitrogen and sulfur, which serves as an exceptional pharmacophore. Its prominence stems from its ability to act as a bioisostere for other aromatic systems and its capacity to engage in multiple, critical hydrogen-bonding interactions with biological targets.[5] This scaffold is a key component in several clinically significant drugs, most notably Dasatinib, a potent multi-targeted kinase inhibitor used in cancer therapy.[1][6] This clinical success has cemented the 2-aminothiazole core as a foundational template for the rational design of new therapeutic agents.

Overview of Biological Activities

The structural flexibility of the 2-aminothiazole ring system has enabled the development of compounds with a broad range of pharmacological effects.[1][3] Extensive research has documented their potent in vitro activity as:

-

Anticancer Agents: Demonstrating cytotoxic and anti-proliferative effects against a wide array of human cancer cell lines including breast, lung, colon, leukemia, and melanoma.[1][7]

-

Kinase Inhibitors: Acting as potent inhibitors of various protein kinases, such as Src, Aurora kinases, and Cyclin-Dependent Kinases (CDKs), which are often dysregulated in cancer.[1][6][8][9]

-

Antimicrobial Agents: Exhibiting significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains, as well as antifungal properties.[10][11][12][13]

-

Anti-inflammatory and Antiviral Agents: Showing potential in modulating inflammatory pathways and inhibiting viral replication.[1][4][14]

General Mechanisms of Action

The primary mechanism through which many aminothiazole derivatives exert their anticancer effects is the inhibition of protein kinases.[8] By competing with ATP for the binding site in the kinase domain, these compounds can block downstream signaling pathways that control cell proliferation, survival, and angiogenesis.[5][6] In microorganisms, their mechanisms are varied; they have been shown to inhibit essential enzymes like MurB in bacterial cell wall synthesis and CYP51 in fungal sterol biosynthesis.[12][15]

Chapter 2: Foundational Assays for Activity Screening: A General Workflow

The Logic of a Screening Cascade